molecular formula C18H32N2O B12912148 N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide CAS No. 828277-01-6

N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide

Cat. No.: B12912148
CAS No.: 828277-01-6
M. Wt: 292.5 g/mol
InChI Key: AXYUSGYPEDBUMY-UHFFFAOYSA-N
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Description

N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide is a chemical compound that features a pyrrole ring attached to a dodecyl chain, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide typically involves the reaction of 1H-pyrrole with a dodecyl halide to form the N-dodecylpyrrole intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole oxides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles can be used in the presence of a base to achieve substitution reactions.

Major Products Formed

    Oxidation: Pyrrole oxides and related derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: A wide range of substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide involves its interaction with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The dodecyl chain may facilitate membrane penetration, enhancing the compound’s bioavailability. The acetamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    N-(12-(1H-Pyrrol-1-yl)dodecyl)amine: Similar structure but with an amine group instead of an acetamide group.

    N-(12-(1H-Pyrrol-1-yl)dodecyl)alcohol: Contains an alcohol group instead of an acetamide group.

    N-(12-(1H-Pyrrol-1-yl)dodecyl)carboxylic acid: Features a carboxylic acid group in place of the acetamide group.

Uniqueness

N-(12-(1H-Pyrrol-1-yl)dodecyl)acetamide is unique due to the presence of the acetamide group, which can enhance its solubility and stability compared to its analogs

Properties

CAS No.

828277-01-6

Molecular Formula

C18H32N2O

Molecular Weight

292.5 g/mol

IUPAC Name

N-(12-pyrrol-1-yldodecyl)acetamide

InChI

InChI=1S/C18H32N2O/c1-18(21)19-14-10-8-6-4-2-3-5-7-9-11-15-20-16-12-13-17-20/h12-13,16-17H,2-11,14-15H2,1H3,(H,19,21)

InChI Key

AXYUSGYPEDBUMY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCCCCCCCCCN1C=CC=C1

Origin of Product

United States

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